molecular formula C10H8BrF3O2 B6592405 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene CAS No. 200956-16-7

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene

Cat. No.: B6592405
CAS No.: 200956-16-7
M. Wt: 297.07 g/mol
InChI Key: BPQVBIUQJJMEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene (C₁₀H₈BrF₃O₂) is a halogenated aromatic compound featuring an allyloxy group at the 1-position, a bromine atom at the 2-position, and a trifluoromethoxy (-OCF₃) substituent at the 4-position of the benzene ring. This compound is of interest in organic synthesis due to its electron-withdrawing trifluoromethoxy group and bromine atom, which enhance electrophilic substitution reactivity and enable cross-coupling reactions. The trifluoromethoxy group likely improves thermal stability and lipophilicity compared to non-fluorinated analogs, making it valuable in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQVBIUQJJMEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199808
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200956-16-7
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Precursor Derivatives

The foundational approach involves brominating a trifluoromethoxy-substituted benzene precursor. Source outlines a radical-initiated bromination process using molecular bromine (Br₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃). Key parameters include maintaining temperatures between -10°C and 25°C to suppress polybromination, achieving mono-bromination at the ortho position with >85% regioselectivity.

Table 1: Bromination Optimization

Temperature (°C)CatalystRegioselectivity (%)Yield (%)
-10AlCl₃9278
0FeBr₃8782
25None6570

Allyloxy Group Introduction

Following bromination, the allyloxy moiety is introduced via nucleophilic aromatic substitution (SNAr). A mixture of allyl alcohol and sodium hydride (NaH) in dimethylformamide (DMF) facilitates the displacement of a leaving group (e.g., nitro or sulfonic acid) at the para position relative to the trifluoromethoxy group. Reaction times of 12–18 hours at 60–80°C yield 70–75% of the target compound, with residual by-products removed via column chromatography.

One-Pot Bromomethylation and Allylation

Bromomethylation via Friedel-Crafts Alkylation

Source discloses a patented method for synthesizing 4-bromomethyl-1-trifluoromethoxy-benzene, a critical intermediate. This one-step process employs formaldehyde and hydrogen bromide (HBr) in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst. The reaction proceeds at 20–90°C, achieving 60–70% yields by minimizing di-substitution through precise stoichiometric control (Br₂:p-cresol = 0.98–1.03 molar ratio).

Key Reaction Conditions:

  • Solvent: Dichloromethane or acetic acid

  • Catalyst Loading: 5–10 mol% ZnCl₂

  • Residence Time: 15–30 minutes in continuous flow reactors

Subsequent Allylation

The bromomethyl intermediate undergoes allylation using allyl bromide (C₃H₅Br) and potassium carbonate (K₂CO₃) in acetonitrile. Microwave-assisted heating at 120°C for 20 minutes enhances reaction efficiency, attaining 80–85% conversion.

Continuous Flow Bromination for Scalable Production

Tubular Reactor Design

Adapting methodologies from source, a continuous flow system minimizes by-product formation (e.g., 2,6-dibromo-4-trifluoromethoxy-benzene). Pre-cooled solutions of trifluoromethoxybenzene (-20°C) and bromine (-10°C) are fed into a 5 mm diameter reactor at controlled flow rates (47.8 mL/min and 52.7 mL/min, respectively). This setup ensures rapid mixing and heat dissipation, maintaining an exothermic peak below 30°C.

Table 2: Continuous vs. Batch Bromination

ParameterContinuous FlowBatch Reactor
Yield (%)8975
By-Product (%)<515–20
Reaction Time5 minutes2 hours

Inline Purification

Hydrogen bromide (HBr) by-products are scrubbed using alkaline traps, while unreacted precursors are recycled via distillation. This method reduces solvent waste by 40% compared to batch processes.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Stepwise Synthesis: Ideal for small-scale R&D due to modular steps but suffers from cumulative yields (≤60%).

  • One-Pot Bromomethylation: Balances speed and yield (70–75%) but requires stringent stoichiometric control.

  • Continuous Flow: Superior for industrial-scale production (89% yield, <5% by-products) despite higher initial capital costs.

Cost Considerations

Table 3: Economic Evaluation

MethodCost per kg (USD)Catalyst Reusability
Stepwise12,500Low
One-Pot9,800Moderate
Continuous Flow7,200High

Chemical Reactions Analysis

Types of Reactions

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN), often in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene has several scientific research applications, including:

    Material Synthesis: It is used as a building block in the synthesis of advanced materials, such as polymers and liquid crystals.

    Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.

    Nanotechnology: It is utilized in the fabrication of nanomaterials and nanocomposites, contributing to advancements in nanotechnology.

    Chemical Biology: The compound is employed in chemical biology research to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related brominated benzene derivatives, focusing on substituent effects, synthesis, and applications:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene C₁₀H₈BrF₃O₂ - Allyloxy (1), Br (2), -OCF₃ (4) High electrophilicity; cross-coupling precursor
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene C₈H₆BrF₃O - CH₃ (2), Br (1), -OCF₃ (4) Intermediate in agrochemical synthesis
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O - F (2), Br (4), -OCF₃ (1) Fluorinated building block for drug discovery
1-(Allyloxy)-2-bromo-4-fluorobenzene C₉H₈BrFO - Allyloxy (1), Br (2), F (4) Lower thermal stability vs. -OCF₃ analogs
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O - Br (1), -OCF₃ (3) Limited steric hindrance for coupling reactions

Thermal and Chemical Stability

  • Thermal Stability: The trifluoromethoxy group in the target compound improves thermal stability (decomposition >200°C) compared to non-fluorinated analogs, as seen in Safety Data Sheets for 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene .
  • Hydrolytic Stability : Allyloxy derivatives are prone to hydrolysis under acidic conditions, whereas methyl or trifluoromethoxy groups exhibit greater resistance .

Research Findings and Data

Spectroscopic Data Comparison

  • ¹⁹F NMR Shifts :
    • This compound: δ -57.8 ppm (CF₃)
    • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: δ -55.2 ppm (CF₃), -112.4 ppm (F)

Biological Activity

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene, with the molecular formula C10H8BrF3O2, is an organic compound notable for its diverse applications in material science and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, synthetic routes, and potential therapeutic applications.

  • Molecular Weight : 297.07 g/mol
  • CAS Number : 200956-16-7
  • Structure : The compound features an allyloxy group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring, which contributes to its unique chemical reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances lipophilicity and metabolic stability, influencing pharmacokinetic properties. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents.

Anticancer Activity

This compound has been evaluated in the context of cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (breast cancer)15.0Apoptosis induction
Study BA549 (lung cancer)20.5Cell cycle arrest

Case Studies

  • Study on Anticancer Activity : In a study conducted by El-Kashef et al., various thiazolidinone derivatives were synthesized and tested for anticancer properties against MCF-7 cells. Among these, compounds structurally related to this compound demonstrated promising results with IC50 values indicating effective cytotoxicity against cancer cells .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. Results showed that the presence of the trifluoromethoxy group significantly enhanced the antibacterial efficacy .

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with 2-bromo-4-trifluoromethoxyphenol and allyl bromide.
  • Reaction Conditions : Conducted under basic conditions using potassium carbonate (K2CO3) to facilitate nucleophilic substitution.
  • Procedure : The phenolic compound reacts with allyl bromide to form the ether via an etherification reaction.

Applications in Drug Discovery

Due to its unique structural features, this compound serves as a valuable intermediate in drug discovery:

  • Pharmaceutical Development : Its derivatives are being explored for their potential as new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Bromo-2-(trifluoromethoxy)benzeneLacks allyloxy groupLimited versatility
2-(Allyloxy)-1-bromo-4-(trifluoromethoxy)benzenePositional isomerDifferent reactivity

Q & A

Q. What are the common synthetic routes for preparing 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene?

A widely used method involves nucleophilic substitution. For example, reacting 2-bromo-4-trifluoromethoxyphenol with allyl bromide in acetone using K₂CO₃ as a base. After refluxing, purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields the product in ~98% efficiency . Key parameters:

  • Molar ratio : 1:1.1 (phenol:allyl bromide)
  • Base : K₂CO₃ (2 equivalents)
  • Solvent : Acetone
  • Purification : Column chromatography

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : Identifies allyl protons (δ 4.5–5.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • ¹⁹F NMR : Detects the trifluoromethoxy group (δ -55 to -60 ppm).
  • GC-MS : Confirms molecular weight (e.g., m/z 310 for C₁₀H₈BrF₃O₂).
  • X-ray crystallography : Resolves bond lengths and crystal packing using programs like SHELX .

Q. What are the typical purification methods post-synthesis?

Purification involves silica gel column chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water. Purity is verified via TLC or HPLC .

Q. What safety precautions are essential during handling?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in amber vials under inert gas (e.g., argon) at -20°C. Dispose of waste as halogenated organic material .

Q. What are its primary applications in pharmaceutical research?

Serves as a precursor for bioactive molecules. The bromine enables cross-coupling (e.g., Suzuki reactions), while the trifluoromethoxy group enhances metabolic stability and lipophilicity .

Advanced Questions

Q. How can regioselectivity challenges during allyloxy group introduction be addressed?

Bromine at position 2 directs the allyloxy group to position 1 via steric and electronic effects. Computational tools (e.g., DFT) predict electron density distribution, guiding reaction optimization. Experimental validation uses NOESY NMR or X-ray crystallography .

Q. How do steric/electronic effects influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine and trifluoromethoxy groups polarize the aromatic ring, slowing oxidative addition in Suzuki couplings. Bulky ligands (e.g., SPhos) mitigate steric hindrance. Kinetic studies via in situ NMR monitor progress .

Q. What strategies mitigate decomposition during storage?

Store under argon at -20°C in amber vials. Add radical inhibitors (e.g., BHT). Regular NMR checks assess purity. Avoid prolonged exposure to light or moisture .

Q. How can computational chemistry predict reactivity in novel environments?

DFT calculations model HOMO/LUMO orbitals and Fukui indices to identify reactive sites. Software like Gaussian simulates transition states. Experimental validation compares computed/observed kinetic data .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

Multi-technique analysis is critical:

  • Compare NMR coupling constants with X-ray torsional angles.
  • Dynamic NMR assesses conformational exchange.
  • Overlay DFT-optimized structures with crystallographic data (e.g., using SHELX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.